Cyanidin 3-O-galactoside

Description

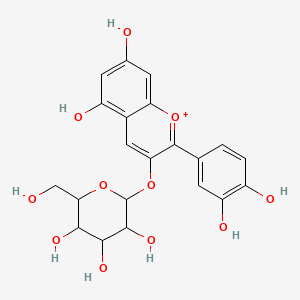

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWHWFONKJEUEF-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O11+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biosynthetic Pathways and Regulatory Networks of Cyanidin 3 O Galactoside

The biosynthesis of cyanidin (B77932) 3-O-galactoside is a complex process that follows the general flavonoid pathway before branching into the specific anthocyanin production line. This pathway involves a series of enzymatic reactions encoded by structural genes, which are in turn meticulously controlled by a network of regulatory genes.

The synthesis begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway into p-coumaroyl-CoA. nih.gov This molecule serves as a key precursor for flavonoid biosynthesis. The subsequent steps involve the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. nih.gov Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a flavanone (B1672756). mdpi.com

From naringenin, the pathway proceeds through several hydroxylation and reduction steps to produce leucoanthocyanidins. Enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR) are critical at this stage. mdpi.comnih.gov Leucoanthocyanidin is then oxidized by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), to form the unstable colored aglycone, cyanidin. nih.govnih.gov

The final and defining step in the biosynthesis of cyanidin 3-O-galactoside is the glycosylation of the cyanidin molecule. This reaction is catalyzed by the specific enzyme UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT), sometimes referred to as UCGalT. nih.govnih.gov This enzyme facilitates the transfer of a galactose moiety from a UDP-galactose sugar donor to the 3-hydroxyl group of cyanidin. nih.govnih.gov The UDP-galactose itself is synthesized from UDP-glucose by the enzyme UDP-glucose 4-epimerase (UGE). nih.govnih.gov

Table 1: Key Enzymes in the Biosynthetic Pathway of this compound

| Enzyme | Abbreviation | Function in Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. nih.gov |

| 4-coumarate-CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. nih.govnih.gov |

| Chalcone isomerase | CHI | Converts naringenin chalcone to naringenin. mdpi.comnih.gov |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to produce dihydrokaempferol (B1209521). mdpi.comnih.gov |

| Flavonoid 3'-hydroxylase | F3'H | Converts dihydrokaempferol to dihydroquercetin. mdpi.com |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols (e.g., dihydroquercetin) to leucoanthocyanidins. mdpi.comnih.gov |

| Anthocyanidin synthase | ANS | Oxidizes leucoanthocyanidins to form cyanidin. nih.govmdpi.com |

| UDP-galactose:flavonoid 3-O-galactosyltransferase | UFGalT / UCGalT | Transfers a galactose group to cyanidin, forming this compound. nih.govnih.gov |

The regulation of this biosynthetic pathway occurs primarily at the transcriptional level. The expression of the structural genes is controlled by a combination of transcription factors, most notably from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govnih.govmdpi.com These proteins often form a transcriptional activation complex, known as the MBW complex, which binds to the promoter regions of anthocyanin structural genes, thereby initiating their transcription. mdpi.comscispace.com Studies in various plants, including apple, carrot, and walnut, have identified specific MYB and bHLH transcription factors that are highly correlated with the accumulation of cyanidin-based anthocyanins. nih.govmdpi.comscispace.comnih.gov For instance, in apple, the transcription factor MYB10 is a key regulator, scispace.com while in black radish, RsMYB114 and RsTT8 (a bHLH factor) are considered crucial. mdpi.com This regulatory system is influenced by both developmental cues (e.g., hormones like abscisic acid) and environmental factors such as light intensity and temperature, allowing the plant to modulate pigment production in response to its surroundings. nih.govscispace.com

Table 2: Key Transcription Factors Regulating this compound Biosynthesis

| Transcription Factor Family | Specific Examples | Plant Species | Role |

| MYB | MYB10, MYB1, MYB114 | Apple (Malus domestica), Walnut (Juglans regia), Radish (Raphanus sativus) | Activates promoters of anthocyanin biosynthetic genes. mdpi.comscispace.commdpi.com |

| bHLH | MdbHLH3, RsTT8, PbbHLH1/2 | Apple (Malus domestica), Radish (Raphanus sativus), Phoebe bournei | Forms a complex with MYB and WD40 proteins to regulate structural gene expression. mdpi.comscispace.commdpi.com |

| WD40 | Jrgene7876 | Walnut (Juglans regia) | Acts as a scaffold protein within the MBW regulatory complex. mdpi.com |

| B-box (BBX) | BBX1, BBX33 | Apple (Malus domestica) | Influences anthocyanin accumulation by activating MYB10 expression in response to light. scispace.com |

| WRKY | RsWRKY44L | Radish (Raphanus sativus) | Identified as a potential regulator of anthocyanin synthesis. mdpi.com |

Catabolic Processes and Degradation Mechanisms of Cyanidin 3 O Galactoside

The stability of cyanidin (B77932) 3-O-galactoside is finite, and it is susceptible to degradation through both enzymatic and non-enzymatic processes. These degradation pathways lead to a loss of color and alter the chemical profile of the compound.

Enzymatic Degradation In plant tissues and during processing, several enzymes can catalyze the degradation of anthocyanins. The primary enzymes implicated are β-glucosidases (sometimes called anthocyanases), polyphenol oxidases (PPO), and peroxidases (POD). semanticscholar.org

β-Glucosidase (BGL): This enzyme initiates degradation by hydrolyzing the glycosidic bond between cyanidin and the galactose sugar. semanticscholar.org This cleavage releases the galactose moiety and the cyanidin aglycone. The aglycone is significantly less stable than its glycosylated form and is rapidly degraded further. ceon.rs

Polyphenol Oxidase (PPO) and Peroxidase (POD): These oxidizing enzymes can act on anthocyanins, leading to their degradation. semanticscholar.org PPO can oxidize the o-diphenol structure on the B-ring of cyanidin, forming an unstable o-quinone. This quinone can then undergo further reactions, leading to colorless or brown polymeric products. acs.org In some cases, the degradation is a coupled oxidation reaction, where the oxidation of other phenolic compounds, like chlorogenic acid or caffeic acid by PPO, generates quinones that in turn react with and degrade the anthocyanin. acs.orgacs.org

Non-Enzymatic Degradation The stability of cyanidin 3-O-galactoside is highly influenced by various physicochemical factors.

pH: The structure and color of anthocyanins are highly dependent on the pH of the solution. This compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the red flavylium (B80283) cation. nih.govresearchgate.net As the pH increases towards neutral, it undergoes structural transformations to form the colorless carbinol pseudo-base and the blue quinoidal base, which are less stable and prone to degradation. mdpi.comresearchgate.net At alkaline pH, the molecule can be irreversibly degraded into phenolic acids and other products. mdpi.com

Temperature: Elevated temperatures accelerate the degradation of this compound. nih.gov Thermal degradation typically follows first-order kinetics and involves the hydrolysis of the glycosidic bond as an initial step, followed by the degradation of the resulting cyanidin aglycone. researchgate.netnih.gov Studies on the closely related cyanidin 3-O-glucoside show that thermal degradation yields smaller molecules, including furan (B31954) and pyran derivatives. sci-hub.se

Light and Oxygen: Exposure to light, particularly UV light, and oxygen can cause significant degradation. nih.gov Oxygen can directly oxidize the anthocyanin molecule, while light provides the energy to excite the molecule, making it more susceptible to reactions. In cranberry, this compound was found to be more stable against degradation by oxygen and ascorbic acid compared to anthocyanins with an arabinose sugar. nih.gov

Interaction with other compounds: The presence of other compounds can affect stability. For example, ascorbic acid (Vitamin C) has been shown to accelerate the degradation of anthocyanins. researchgate.net Conversely, some compounds can exert a protective effect through co-pigmentation, where they stack with the anthocyanin molecule and shield it from degradation.

Catabolism in Organisms Upon ingestion, this compound undergoes significant transformation. A portion may be absorbed in the stomach, but the majority passes to the intestines. mdpi.combohrium.com In the small and large intestines, it can be hydrolyzed by intestinal enzymes or gut microbiota, cleaving the galactose sugar to release cyanidin. researchgate.net The cyanidin aglycone and the intact glycoside are then further catabolized by the gut microbiota. This process involves the cleavage of the heterocyclic C-ring, leading to the formation of various smaller phenolic acids, such as protocatechuic acid and phloroglucinaldehyde, which can be absorbed into the bloodstream. mdpi.commdpi.comresearchgate.net

Table 3: Factors Influencing the Degradation of this compound

| Factor | Type | Effect | Mechanism |

| pH | Non-Enzymatic | Decreased stability with increasing pH. researchgate.net | At higher pH, formation of unstable colorless carbinol and blue quinoidal base structures. mdpi.comresearchgate.net |

| Temperature | Non-Enzymatic | Increased degradation rate at higher temperatures. nih.gov | Accelerates hydrolysis of the glycosidic bond and subsequent degradation of the aglycone. nih.gov |

| Light | Non-Enzymatic | Accelerates degradation. nih.gov | Provides energy for photo-oxidation and degradation reactions. |

| Oxygen | Non-Enzymatic | Promotes degradation. | Direct oxidation of the anthocyanin structure. nih.gov |

| β-Glucosidase | Enzymatic | Initiates degradation. | Hydrolyzes the glycosidic bond to form the unstable cyanidin aglycone. semanticscholar.org |

| Polyphenol Oxidase (PPO) / Peroxidase (POD) | Enzymatic | Promotes degradation. | Catalyzes the oxidation of the phenolic structure, leading to colorless or brown products. semanticscholar.orgacs.org |

| Ascorbic Acid | Non-Enzymatic | Accelerates degradation. researchgate.net | Participates in coupled oxidation-reduction reactions that degrade the anthocyanin. |

| Gut Microbiota | Catabolic | Breaks down the molecule. | Hydrolyzes the glycoside and cleaves the C-ring to form smaller phenolic acids. mdpi.comresearchgate.net |

Ecological and Biological Distributional Patterns of Cyanidin 3 O Galactoside

Phylogenetic Occurrence Across Plant Genera and Species

Cyanidin (B77932) 3-O-galactoside is a glycoside of cyanidin, which is the most widely distributed anthocyanidin in the plant kingdom. nih.gov This compound is particularly abundant in a variety of fruits, contributing significantly to their vibrant colors.

Key plant families and genera where cyanidin 3-O-galactoside is notably present include:

Rosaceae: This family is a major source of this compound. It is the principal anthocyanin in red-skinned and red-fleshed apple varieties (Malus domestica) and is also found in hawthorn fruits (Crataegus spp.). nih.govwikipedia.org

Ericaceae: Many berries within this family are rich in this compound. These include lingonberries (Vaccinium vitis-idaea), where it is the main anthocyanin, as well as bilberries (Vaccinium myrtillus) and cranberries (Vaccinium macrocarpon). nih.govwikipedia.orgnih.gov Chokeberries (Aronia melanocarpa) are also a significant source. nih.gov

Asteraceae: The dahlia (Dahlia Cav.), an ornamental plant, contains this compound among other bioactive compounds. researchgate.net

Fagaceae: The compound is responsible for the pigmentation of the copper beech (Fagus sylvatica). wikipedia.org

Nepenthaceae: In the carnivorous plant Nepenthes x ventrata, this compound has been identified as a major anthocyanin in the peristome tissue. researchgate.net

Camellia: It has been reported in Camellia sinensis (tea plant) and Camellia sinensis var. assamica ('Zijuan'). nih.govfrontiersin.org

The following table provides a summary of the occurrence of this compound in various plant species.

| Family | Genus | Species | Common Name |

| Rosaceae | Malus | domestica | Apple |

| Rosaceae | Crataegus | spp. | Hawthorn |

| Ericaceae | Vaccinium | vitis-idaea | Lingonberry |

| Ericaceae | Vaccinium | myrtillus | Bilberry |

| Ericaceae | Vaccinium | macrocarpon | Cranberry |

| Rosaceae | Aronia | melanocarpa | Chokeberry |

| Asteraceae | Dahlia | Cav. | Dahlia |

| Fagaceae | Fagus | sylvatica | Copper Beech |

| Nepenthaceae | Nepenthes | x ventrata | - |

| Theaceae | Camellia | sinensis | Tea Plant |

Organ-Specific Accumulation and Tissue Distribution

The accumulation of this compound is not uniform throughout the plant; it is concentrated in specific organs and tissues, where it performs various physiological functions. nih.gov

Fruits: The most significant accumulation of this compound is typically found in the fruits of various plants. In apples, it is the primary anthocyanin in the peel, contributing to the red coloration. nih.gov Similarly, in berries like cranberries and lingonberries, the fruit is the main site of accumulation. nih.govwikipedia.orgnih.gov The presence of this compound is often linked to the dark red or dark purple coloration of fruits. researchgate.net

Leaves: In some plants, leaves are also sites of this compound accumulation. For example, in Quintinia serrata, this anthocyanin is present in the leaves, where it is thought to protect shade-adapted chloroplasts from direct sunlight. wikipedia.org It is also found in the leaves of the tea plant (Camellia sinensis). frontiersin.org

Flowers: While less commonly the primary location, this compound can be found in floral tissues, contributing to their pigmentation.

Galls: Interestingly, this compound has been identified in gall tissue induced by midges on Japanese beech (Fagus crenata), suggesting a role in the plant's response to insect activity. oup.com

The distribution within the tissue is also specific. In apples, for instance, this compound is concentrated in the peel. nih.gov In carnivorous Nepenthes plants, it is found in the specialized peristome tissue. researchgate.net This targeted accumulation suggests that the compound's functions, such as attracting pollinators or protecting against stressors, are localized to these specific plant parts. nih.gov

Genotypic and Phenotypic Variability in this compound Content

Significant variation in the content of this compound exists both between and within plant species, driven by genetic differences. usda.gov This variability is a key factor for plant breeders aiming to develop new cultivars with enhanced anthocyanin levels. insightsociety.org

Interspecific Variation: Different species naturally produce varying amounts of this compound. For example, chokeberries, bilberries, and crowberries are considered ideal sources for mass extraction due to their high content. nih.gov

Intraspecific (Cultivar) Variation: Even within a single species, different cultivars can exhibit substantial differences in this compound levels. A study on American cranberry (Vaccinium macrocarpon) cultivars found that the 'Woolman' cultivar had significantly higher amounts of cyanidin-3-galactoside (B13802184) (1.92 ± 0.02 mg/g) compared to 'Early Black' (0.29 ± 0.01 mg/g). mdpi.com Similarly, in a study of 16 blackberry and hybridberry cultivars, total anthocyanin content, of which cyanidin glycosides are major components, varied widely, from 58 to 343 mg/100 g of fruit. usda.gov

Genetic Control: The biosynthesis of anthocyanins is regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. nih.govnih.gov The expression of these regulatory genes, along with the structural genes encoding the enzymes in the biosynthetic pathway, directly impacts the final concentration of this compound. nih.gov For instance, in sister line apple cultivars, the higher accumulation of this compound in one cultivar was linked to higher expression of genes like DFR, CHI, and 4CL. nih.gov In tea plants, a MYB family gene, CsAN1, has been identified as a key regulator of this compound accumulation. frontiersin.org

The following table illustrates the genotypic variation of this compound in American cranberry cultivars.

| Cranberry Cultivar | This compound (mg/g) |

| 'Woolman' | 1.92 ± 0.02 |

| 'Bergman' | 1.36 ± 0.03 |

| 'Howes' | 1.28 ± 0.04 |

| 'Le Munyon' | 1.21 ± 0.02 |

| 'Early Black' | 0.29 ± 0.01 |

| 'BL-22' (genetic clone) | 0.38 ± 0.01 |

Data from Viskelis et al. mdpi.com

Environmental and Agronomic Influences on this compound Accumulation

The production of this compound is highly responsive to external environmental and agronomic conditions. usda.gov These factors can significantly modulate the genetic potential for anthocyanin synthesis. mdpi.com

Light Intensity and Photoperiod Effects

Light is a critical environmental cue for anthocyanin biosynthesis. Both the intensity and duration of light exposure can influence the accumulation of this compound.

Light Intensity: Generally, higher light intensity promotes the synthesis of anthocyanins as a protective mechanism against photo-oxidative damage. frontiersin.org In a study on lettuce, it was found that altering light intensity had a significant impact on growth and antioxidant activity. researchgate.net Another study on lettuce demonstrated that lowering light intensity while extending the photoperiod could enhance crop yield, indicating a complex interaction. frontiersin.orgfrontiersin.org

Photoperiod: The length of the daily light period also plays a role. In tartary buckwheat, a 24-hour light photoperiod was shown to be conducive to elevating anthocyanin content. tandfonline.com

UV Light: Exposure to UV radiation can also stimulate the production of cyanidin-based anthocyanins as a defense mechanism. tandfonline.com

Temperature and Stress Responses

Temperature is another key environmental factor that regulates anthocyanin accumulation. nih.gov

Low Temperatures: In many plant species, low temperatures can trigger a significant increase in anthocyanin production. frontiersin.org This is considered a strategy to enhance tolerance to cold stress. frontiersin.org For example, in 'Fuji' apples exposed to 70% sunlight, low nighttime temperatures (5°C and 15°C) resulted in higher concentrations of cyanidin-3-galactoside. frontiersin.org

High Temperatures: The effect of high temperatures can be more complex. While some studies suggest that high temperatures can inhibit anthocyanin synthesis, a study on red leaf lettuce found that a high night temperature (37°C) enhanced anthocyanin content. scirp.org

Stress in General: Various biotic and abiotic stresses, such as pathogen attack, wounding, and drought, can induce the synthesis of anthocyanins, including this compound, as part of the plant's defense response. nih.gov

The table below shows the effect of nighttime temperature and sunlight intensity on this compound concentration in 'Fuji' apple peel.

| Sunlight Intensity | Nighttime Temperature (°C) | This compound Concentration (µg/g FW) - Approximate values after 60h |

| 70% | 5 | ~12 |

| 70% | 15 | ~15 |

| 70% | 25 | ~5 |

| 100% | 5 | ~5 |

| 100% | 15 | ~18 |

| 100% | 25 | ~18 |

Data adapted from a study on 'Fuji' apples. frontiersin.org

Nutrient Availability and Soil Composition

The nutritional status of the plant and the composition of the soil can also influence the production of this compound.

Nutrient Availability: Deficiencies in certain nutrients, particularly phosphorus, have been shown to increase the accumulation of some anthocyanins. mdpi.com In contrast, higher nutrient availability may lead to lower concentrations of flavonoids. oup.com

Soil Composition: The physical and chemical properties of the soil, such as texture, pH, and mineral content, can affect vine growth and, consequently, the light environment of the fruit clusters, indirectly influencing anthocyanin synthesis. oup.comfrontiersin.org For example, in a study on grapes, soil type was found to have a significant effect on berry quality parameters, which include anthocyanin content. oup.com

Water Stress and Drought Adaptations

Plants have developed a range of sophisticated mechanisms to adapt to and tolerate environmental challenges such as water scarcity. One crucial adaptive strategy involves the modulation of their secondary metabolism, leading to the accumulation of specific protective compounds. scialert.netfrontiersin.org Among these, anthocyanins, a class of flavonoid pigments, play a significant role in plant defense against drought stress. scialert.netnih.gov this compound, as a member of this group, is integral to these adaptive responses, primarily through its potent antioxidant properties and its contribution to osmotic adjustment.

Water deficit conditions often lead to oxidative stress in plants due to the overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and nucleic acids. nih.govopenagrar.de Plants counteract this by synthesizing antioxidant compounds. frontiersin.orgopenagrar.de Research has shown that drought stress triggers the upregulation of genes in the flavonoid biosynthetic pathway, resulting in an enhanced accumulation of anthocyanins, including cyanidin-based glycosides. scialert.netmdpi.com

The accumulation of these compounds is a key mechanism for enhancing drought tolerance. nih.gov For instance, studies on Arabidopsis have demonstrated that the overaccumulation of anthocyanins with strong in vitro antioxidative activity mitigated the buildup of ROS in vivo under drought conditions. nih.gov The antioxidant capacity of cyanidin glycosides helps in scavenging these harmful ROS, thereby protecting the plant's cellular machinery from oxidative damage. frontiersin.orgnih.gov This protective role is a critical component of a plant's ability to survive and maintain function during periods of limited water availability.

Furthermore, the increased concentration of solutes like anthocyanins within plant cells can contribute to osmotic adjustment. This process helps to lower the cellular water potential, facilitating water uptake from dry soil and maintaining cell turgor, which is essential for growth and physiological functions under drought conditions. nih.gov

Detailed research across various plant species has consistently shown a positive correlation between water stress and the concentration of cyanidin glycosides. For example, in wild strawberries (Fragaria vesca), plants subjected to water deficit accumulated up to 2.3 times more anthocyanins in their berries compared to normally irrigated plants. mdpi.com Similarly, in several lettuce (Lactuca sativa) accessions, water deprivation led to a significant increase in the primary anthocyanin, a derivative of cyanidin. frontiersin.org Studies on Ligularia fischeri also revealed that the content of cyanidin-3-O-β-glucoside was significantly upregulated in response to drought stress. frontiersin.org This response is not universal across all conditions, as severe water stress in some species, like Hibiscus sabdariffa, can lead to a decrease in anthocyanin content after an initial increase under moderate stress. nih.gov

The following table summarizes key research findings on the accumulation of cyanidin glycosides in response to water stress.

| Plant Species | Type of Cyanidin Glycoside Studied | Effect of Water Stress | Observed Adaptation/Role |

| Fragaria vesca (Wild Strawberry) | Cyanidin-3-O-glucoside | Berries accumulated up to 2.3 times more anthocyanins under water deficit. mdpi.com | Enhanced antioxidant capacity. mdpi.com |

| Lactuca sativa (Lettuce) | Cyanidin 3-O-(6′-O-malonylglucoside) | Quantity increased in leaves of all tested accessions under water deprivation. frontiersin.org | Contribution to stress tolerance mechanisms. frontiersin.org |

| Ligularia fischeri | Cyanidin-3-O-β-glucoside | Content significantly upregulated under drought conditions. frontiersin.org | Main metabolic change to counteract drought effects; antioxidant activity. frontiersin.org |

| Morus spp. (Mulberry) | Cyanidin-3-glucoside | Content significantly increased after 10 days of drought. scialert.net | Correlated with increased antioxidant properties and protection against DNA damage. scialert.net |

| Vitis vinifera (Grapevine) | Cyanidin-3-O-glucoside | Increased concentration observed under drought conditions. mdpi.com | Activation of the phenylpropanoid pathway to produce protective antioxidants. mdpi.com |

Advanced Analytical Methodologies for Cyanidin 3 O Galactoside Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating cyanidin (B77932) 3-O-galactoside from complex matrices. The choice of method depends on the research objective, ranging from routine quantification to in-depth structural analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of cyanidin 3-O-galactoside. nih.gov Coupled with a Diode Array Detector (DAD), HPLC allows for the identification and quantification of this compound in various plant extracts. For instance, HPLC-DAD has been successfully used to identify this compound in the berries of Aronia melanocarpa and in the peel of hawthorn fruits. researchgate.netmdpi.com In a study on Aronia melanocarpa, this compound was identified as the main anthocyanin. researchgate.net Similarly, research on hawthorn peel revealed cyanidin-3-O-galactoside as one of the predominant anthocyanins. mdpi.com

The separation is typically achieved on a C18 reversed-phase column. mdpi.com The mobile phase often consists of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol, to ensure the stability of the flavylium (B80283) cation of the anthocyanin. ymcamerica.com A gradient elution is commonly employed to achieve optimal separation from other related anthocyanins and phenolic compounds. For example, a method for analyzing bilberry extract utilized a mobile phase with 10% formic acid to ensure reproducible and high-sensitivity analysis. ymcamerica.com

Below is a table summarizing typical HPLC conditions for this compound analysis:

| Parameter | Typical Conditions |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) mdpi.com |

| Mobile Phase A | Acidified Water (e.g., 1% or 10% Formic Acid) mdpi.comymcamerica.com |

| Mobile Phase B | Acetonitrile or Methanol mdpi.com |

| Detection | Diode Array Detector (DAD) at ~520 nm researchgate.net |

| Flow Rate | ~1.0 mL/min mdpi.com |

| Temperature | Ambient or controlled (e.g., 25 °C) mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound, including improved resolution, shorter analysis times, and reduced solvent consumption. nih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to higher separation efficiency.

UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for the comprehensive profiling of anthocyanins, including this compound, in complex samples like blueberry and hawthorn extracts. mdpi.comresearchgate.net In a study on rabbiteye blueberries, UPLC was used to identify and quantify major anthocyanins, with separations achieved on a sub-2 µm C18 column. mdpi.com Another study on jussara fruit extracts employed UPLC for the rapid separation of anthocyanins in under 5 minutes. nih.gov

The following table outlines common parameters for UPLC analysis of this compound:

| Parameter | Typical Conditions |

| Column | Sub-2 µm Reversed-Phase (e.g., Acquity BEH C18, 1.7 µm) mdpi.com |

| Mobile Phase A | Acidified Water (e.g., 1% or 3% Formic/Phosphoric Acid) mdpi.comnih.gov |

| Mobile Phase B | Acetonitrile mdpi.comnih.gov |

| Detection | UV-Vis or Mass Spectrometry mdpi.com |

| Flow Rate | ~0.4 - 1.0 mL/min mdpi.commdpi.com |

| Temperature | Controlled (e.g., 35 °C) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of intact this compound due to its low volatility and thermal instability. However, GC-MS can be employed for the analysis of its derivatives after specific chemical modifications. hakon-art.com For instance, the analysis of metabolites of cyanidin glycosides in human urine and serum has been conducted using GC-MS after derivatization. nih.gov This approach typically involves the hydrolysis of the glycoside and subsequent derivatization of the resulting aglycone (cyanidin) and sugar moieties to make them volatile. While powerful for structural elucidation of the component parts, this method is destructive and does not provide information on the intact glycoside. hakon-art.com

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable technique for the structural elucidation and sensitive quantification of this compound. nih.gov When coupled with chromatographic separation, it provides a wealth of information regarding the molecular weight and fragmentation pattern of the molecule.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the identity of this compound by analyzing its fragmentation pattern. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 449) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions.

The most common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the galactose moiety (162 Da). This produces a prominent fragment ion at m/z 287, which corresponds to the cyanidin aglycone. nih.gov This specific fragmentation is a key diagnostic feature for identifying cyanidin glycosides. Further fragmentation of the cyanidin aglycone can also occur, providing additional structural information. For example, studies on blueberry extracts have used this characteristic fragmentation to identify this compound among other anthocyanins. researchgate.net

| Precursor Ion (m/z) | Product Ion (m/z) | Corresponding Fragment |

| 449 | 287 | Cyanidin Aglycone |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments with a high degree of confidence. mdpi.comsemanticscholar.org This capability is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas.

Techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry are commonly used for HRMS analysis. mdpi.comnih.gov By comparing the measured accurate mass with the theoretical mass of this compound (C₂₁H₂₁O₁₁⁺), a mass error in the low parts-per-million (ppm) range can be achieved, confirming its elemental composition. HRMS has been instrumental in the detailed profiling of anthocyanins in various plant sources, including red cabbage and grape varieties, allowing for the confident identification of this compound and its isomers. mdpi.comnih.gov

Ion Mobility Spectrometry (IMS) for Isomer Separation

Ion Mobility Spectrometry (IMS) has emerged as a significant analytical technique for the separation of isomeric compounds, including anthocyanins like this compound. researchgate.netnih.gov This method separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation to traditional mass spectrometry. nih.gov

The separation of this compound from its isomer, Cyanidin 3-O-glucoside, presents a considerable analytical challenge due to their identical mass-to-charge ratios and similar fragmentation patterns in tandem mass spectrometry. researchgate.net However, IMS can differentiate these epimers based on their different three-dimensional structures, which results in distinct drift times or collisional cross-section (CCS) values. researchgate.netnih.gov Trapped Ion Mobility Spectrometry (TIMS), a variant of IMS, has been successfully used to separate 3-O-hexosides like Cyanidin 3-O-glucosides and Cyanidin 3-O-galactosides. researchgate.net The combination of IMS with collision-induced dissociation (CID) and infrared multiple photon dissociation (IRMPD) spectroscopy has also proven effective in separating these isomers in red fruits. researchgate.net

Key Findings from IMS Studies:

| Feature | Observation | Reference |

| Isomer Differentiation | IMS can separate this compound and Cyanidin 3-O-glucoside based on their unique drift times. | researchgate.net |

| Structural Influence | While the mass-to-charge ratio is a primary factor, the structural characteristics of anthocyanins also influence their ion mobility. | researchgate.net |

| Enhanced Separation | Coupling IMS with techniques like liquid chromatography (LC) and mass spectrometry (MS) provides a powerful three-dimensional separation, improving the resolution of complex mixtures. nih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the conformation and glycosidic linkage of this compound. Both 1H NMR and 13C NMR are employed to provide detailed information about the molecule's structure. nih.govrsc.org

The anomeric proton of the galactose moiety in this compound typically appears as a doublet in the 1H NMR spectrum, and its coupling constant can help determine the stereochemistry of the glycosidic bond. The chemical shifts of the carbon atoms in the 13C NMR spectrum, particularly the anomeric carbon, confirm the nature of the sugar and its linkage to the cyanidin aglycone. Complete structural determination is often achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. researchgate.net For instance, studies have used 1H and 13C NMR to identify Cyanidin 3-O-glucoside, a closely related isomer, in various plant extracts. nih.govresearchgate.net

Advanced Extraction and Purification Strategies for Research-Grade this compound

Obtaining high-purity this compound is essential for detailed research. Advanced extraction and purification techniques have been developed to isolate this compound from complex natural matrices.

Supercritical Fluid Extraction (SFE) is an environmentally friendly and efficient method for extracting bioactive compounds. semanticscholar.org It typically uses supercritical carbon dioxide (scCO2), which has properties of both a liquid and a gas, allowing for effective penetration into the plant matrix. researchgate.netmdpi.com

For polar compounds like anthocyanins, the polarity of scCO2 needs to be modified by adding a co-solvent, such as ethanol (B145695) or water. semanticscholar.orgnih.gov The optimization of SFE parameters like pressure, temperature, and co-solvent concentration is crucial for maximizing the extraction yield of this compound. nih.govexlibrisgroup.com Response surface methodology (RSM) is often employed to determine the optimal conditions. nih.govexlibrisgroup.com For example, one study optimized SFE conditions for anthocyanins from grape peel to be 45–46 °C, 160–165 kg cm−2 pressure, and 6–7% ethanol as a modifier. exlibrisgroup.com Another study on jamun fruit pulp identified optimal conditions as 162 bar pressure, 50 °C temperature, and a co-solvent flow rate of 2.0 g/min . nih.govnih.gov

Optimized SFE Conditions for Anthocyanin Extraction:

| Plant Source | Optimal Pressure | Optimal Temperature | Co-solvent | Reference |

| Jamun Fruit Pulp | 162 bar | 50 °C | Ethanol | nih.govnih.gov |

| Grape Peel | 160-165 kg cm−2 | 45-46 °C | Ethanol (6-7%) | exlibrisgroup.com |

| Haskap Berry Pulp | 45 MPa | 65 °C | Water | researchgate.net |

| Chokeberry Pomace | 10 MPa | 35 °C | Ethanol (80% m/m) | mdpi.com |

Countercurrent Chromatography (CCC) and its high-speed version (HSCCC), along with Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that eliminate the use of a solid support matrix, thereby avoiding irreversible adsorption of target compounds. tandfonline.commdpi.com These methods are particularly well-suited for the preparative scale separation and purification of polar and fragile molecules like anthocyanins. tandfonline.commdpi.com

The separation is based on the differential partitioning of the solute between two immiscible liquid phases. mdpi.com The selection of an appropriate biphasic solvent system is critical for successful separation. nih.gov For anthocyanins, solvent systems often consist of a mixture of an ester (like ethyl acetate (B1210297) or tert-butyl methyl ether), an alcohol (like n-butanol), acetonitrile, and acidified water. mdpi.comnih.gov For instance, a system of tert-butyl methyl ether/n-butanol/acetonitrile/0.01% trifluoroacetic acid (1:3:1:5, v/v) has been used for the separation of cyanidin glycosides. nih.gov CPC has been effectively used to separate major anthocyanins from various sources. tandfonline.comua.pt

Membrane separation technologies, such as ultrafiltration and nanofiltration, offer a non-thermal and energy-efficient method for the purification and concentration of anthocyanins. google.comresearchgate.net These processes separate molecules based on their size and molecular weight. google.comresearchgate.net

Ultrafiltration can be used to remove larger molecules like proteins and polysaccharides, while nanofiltration can concentrate anthocyanins by allowing water and smaller molecules to pass through the membrane. google.comresearchgate.net The selection of the membrane with the appropriate molecular weight cut-off (MWCO) is crucial for effective separation. google.comresearchgate.net For instance, membranes with a MWCO ranging from 100 to 800 Da have been used for the filtration of anthocyanin-containing extracts. google.com This technology is considered environmentally friendly and has a wide range of applications in the food and pharmaceutical industries. mdpi.com

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Spectrophotometric and Spectrofluorometric Applications for Research Quantification

UV-Visible spectrophotometry is a fundamental and widely used technique for the quantification of total monomeric anthocyanins, including this compound. nih.govanalis.com.my The pH differential method is a common spectrophotometric assay that relies on the structural transformation of anthocyanins in response to pH changes. phcog.com At pH 1.0, the colored oxonium form is predominant, while at pH 4.5, the colorless hemiketal form is prevalent. The difference in absorbance at the wavelength of maximum absorption (around 520 nm) is proportional to the total anthocyanin concentration. phcog.com The results are often expressed as cyanidin-3-glucoside equivalents. nih.govphcog.com

For more specific quantification of this compound, it is often necessary to first separate it from other anthocyanins using a chromatographic method like HPLC, with subsequent detection by a UV-Vis detector set at the characteristic wavelength. phcog.comnih.gov

Spectrofluorometry is another sensitive technique that can be applied to the study of this compound, particularly for investigating its interactions with other molecules. patsnap.comresearchgate.net While anthocyanins themselves can exhibit fluorescence, this technique is often used to study the quenching of fluorescence of other molecules, such as proteins, upon binding with this compound. researchgate.netacs.org For example, studies have used spectrofluorometry to investigate the interaction between cyanidin-3-O-glucoside and proteins like β-lactoglobulin, revealing information about binding mechanisms and affinity. researchgate.net The intrinsic fluorescence of proteins, usually from tryptophan and tyrosine residues, can be quenched upon the formation of a complex with the anthocyanin, and this quenching can be analyzed to determine binding constants and the nature of the interaction. researchgate.net

Molecular and Cellular Mechanisms of Cyanidin 3 O Galactoside Biological Activities in Vitro and Preclinical Models

Antioxidant Mechanisms and Oxidative Stress Modulation

Cyanidin (B77932) 3-O-galactoside demonstrates potent antioxidant capabilities through multiple mechanisms, including the direct scavenging of reactive oxygen species and the modulation of endogenous antioxidant enzyme systems. nih.goviss.it

Reactive Oxygen Species (ROS) Scavenging Pathways

Cyanidin 3-O-galactoside is a highly effective scavenger of various reactive oxygen species (ROS). iss.it Its chemical structure, characterized by electron deficiency, makes it highly reactive towards these damaging molecules. iss.it In vitro studies have demonstrated its ability to directly interact with and neutralize ROS such as hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂⁻), and hydroxyl radicals (OH·). tandfonline.comspandidos-publications.com This direct scavenging activity has been observed in various cell models, including human keratinocytes, where it was shown to reduce intracellular ROS levels generated by UVB radiation. frontiersin.org The ability of this compound to scavenge free radicals is considered a key aspect of its protective effects against cellular damage. iss.itfrontiersin.org

Research has shown that this compound and its related glycosides exhibit strong radical-scavenging activity in various antioxidant assays. For instance, this compound from cranberries demonstrated stronger activity in scavenging the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and inhibiting low-density lipoprotein (LDL) oxidation in vitro compared to other flavonoids and even vitamin E. iss.it

Modulation of Antioxidant Enzyme Systems (e.g., SOD, Catalase, GPx)

Beyond direct ROS scavenging, this compound enhances the body's endogenous antioxidant defenses by modulating the activity of key antioxidant enzymes. mdpi.commdpi.com Studies have shown that this compound can increase the expression and activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comresearchgate.net

In a study on mouse pancreatic β-cells, chokeberry extracts rich in this compound were found to protect against oxidative stress by improving the antioxidant enzyme system, including SOD, CAT, and GPx. nih.gov Similarly, in diabetic db/db mice, supplementation with cyanidin-3-O-glucoside (a closely related compound) partially reversed the impaired activities of SOD and CAT in pancreatic islets. rsc.org The metabolites of cyanidin, such as protocatechuic acid (PCA), have also been reported to increase the activity of CAT, SOD, and GPx in various models. mdpi.comencyclopedia.pub This upregulation of antioxidant enzymes strengthens the cellular capacity to neutralize ROS and mitigate oxidative damage.

Table 1: Effect of this compound and its Metabolites on Antioxidant Enzymes

| Compound/Extract | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Chokeberry extract (rich in this compound) | Mouse pancreatic β-cells | Increased activity of SOD, CAT, and GPx | nih.gov |

| Cyanidin-3-O-glucoside | Diabetic db/db mice pancreatic islets | Partially reversed impaired SOD and CAT activity | rsc.org |

| Protocatechuic acid (PCA) (metabolite) | Hypertensive and arthritis-model rats, mice, macrophages | Increased activity of CAT, SOD, and GPx | mdpi.comencyclopedia.pub |

| Vanillic acid (VA) (metabolite) | Mice, hamsters, diabetic hypertensive rats | Increased activity of SOD, CAT, and GPx | encyclopedia.pub |

| Ferulic acid (FA) (metabolite) | Rats, Swiss albino mice | Enhanced expression of SOD and CAT | mdpi.com |

Nrf2/ARE Pathway Activation and Gene Expression Regulation

A critical mechanism underlying the antioxidant effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. mdpi.comresearchgate.net Nrf2 is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes. scirp.org

Under normal conditions, Nrf2 is kept inactive in the cytoplasm. mdpi.com However, upon exposure to oxidative stress or certain bioactive compounds like cyanidin 3-O-glucoside, Nrf2 is released and translocates to the nucleus. mdpi.comresearchgate.net In the nucleus, Nrf2 binds to the ARE in the promoter region of target genes, initiating their transcription. mdpi.com

Studies have shown that cyanidin-3-O-glucoside can induce the nuclear accumulation of Nrf2, leading to the increased expression of downstream antioxidant enzymes like SOD, CAT, GPx, and glutathione S-transferase (GST). researchgate.netnih.gov This activation of the Nrf2 pathway has been observed in various cell types, including neuronal cells and intestinal epithelial cells. nih.govnih.gov The activation of the Nrf2/ARE pathway by this compound and its metabolites represents a significant indirect antioxidant mechanism, enhancing the cell's intrinsic ability to combat oxidative stress.

Anti-inflammatory Signal Transduction Pathways

This compound and its related compounds exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.goviss.itresearchgate.netnih.govnih.gov

NF-κB Pathway Inhibition and Downstream Targets

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism of the anti-inflammatory action of this compound. researchgate.netnih.govnih.govacs.org In response to inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), the NF-κB signaling cascade is activated, leading to the production of pro-inflammatory cytokines and enzymes. nih.govnih.gov

Cyanidin-3-O-glucoside has been shown to inhibit the activation of the NF-κB pathway in various in vitro models. mdpi.comnih.gov It can prevent the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov This inhibition of NF-κB activation leads to the downregulation of its downstream targets, including pro-inflammatory cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.govcaldic.com

The inhibitory effect on the NF-κB pathway has been demonstrated in intestinal epithelial cells, macrophages, and endothelial cells, suggesting a broad anti-inflammatory potential. mdpi.comnih.govnih.gov

Table 2: Inhibition of NF-κB Pathway and Downstream Targets by this compound and Related Compounds

| Compound/Extract | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Cyanidin-3-O-glucoside | Caco-2 intestinal cells | Inhibited TNF-α-induced NF-κB nuclear translocation and expression of TNF-α and IL-8. | nih.gov |

| Cyanidin-3-O-glucoside | THP-1 macrophages | Reduced levels of TNF-α, IL-1β, IL-6, and IL-8; inhibited phosphorylation of NF-κB and IκBα. | nih.gov |

| Cyanidin-3-O-glucoside | RAW 264.7 macrophages | Suppressed production of TNF-α, IL-1β, NO, and PGE2; inhibited phosphorylation of IκB-α and nuclear translocation of NF-κB. | caldic.com |

| Cyanidin-3-O-glucoside | Human umbilical vein endothelial cells (HUVECs) | Suppressed LPS-induced activation of NF-κB by blocking phosphorylation of IκB-α and NF-κB/P65. | nih.gov |

MAPK Signaling Cascade Modulation (ERK, JNK, p38)

In addition to the NF-κB pathway, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial in mediating inflammatory responses. acs.org The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. acs.org

Studies have shown that cyanidin-3-O-glucoside can inhibit the phosphorylation and activation of ERK, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govcaldic.com For instance, in a mouse model of acute respiratory distress syndrome, cyanidin-3-O-glucoside pretreatment significantly suppressed LPS-induced phosphorylation of ERK, p38, and JNK in lung tissues. nih.gov Similarly, in RAW 264.7 macrophage cells, cyanidin-3-O-glucoside and its metabolites inhibited the LPS-stimulated activation of all three MAPK pathways. caldic.com

The modulation of MAPK signaling by this compound contributes to its anti-inflammatory effects by regulating the expression of pro-inflammatory mediators. caldic.com It is noteworthy that the activation of the Nrf2 antioxidant pathway by cyanidin-3-O-glucoside can also be mediated through MAPK/ERK signaling. nih.gov

Cytokine and Chemokine Production Regulation (e.g., TNF-α, IL-6)

This compound and its closely related analog, cyanidin 3-O-glucoside (C3G), have demonstrated significant capabilities in modulating the production of key inflammatory cytokines and chemokines in various preclinical models. Research indicates that these compounds can effectively suppress the expression and levels of pro-inflammatory mediators, which are often elevated in chronic disease states.

In animal models, treatment with cyanidin-3-O-galactoside (Cy3Gal) from Aronia melanocarpa has been shown to significantly decrease the serum levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.net Similarly, studies using C3G have consistently reported its anti-inflammatory effects. In models of intestinal inflammation, C3G administration reduced the levels of TNF-α, IL-6, and IL-12, inhibiting the inflammatory cascade. nih.gov In vitro studies on human adipocytes have further corroborated these findings, showing that C3G pretreatment can inhibit the palmitic acid-induced gene expression of pro-inflammatory cytokines including TNF-α and IL-6 in a dose-dependent manner. d-nb.info This regulatory effect is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov C3G has been shown to inhibit TNF-α-induced IKKα/β phosphorylation and subsequent NF-κB activation, thereby reducing the expression of downstream targets like IL-6. nih.gov

Table 1: Effect of Cyanidin Glycosides on Cytokine Production

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| This compound | Animal Model (High-fat diet) | Decreased serum levels of TNF-α and IL-6. | researchgate.net |

| Cyanidin 3-O-glucoside (C3G) | Animal Model (Colitis) | Reduced levels of TNF-α, IL-6, and IL-1β. nih.gov | nih.gov |

| Cyanidin 3-O-glucoside (C3G) | Human Adipocytes (in vitro) | Inhibited palmitic acid-induced mRNA expression of TNF-α and IL-6. | d-nb.info |

| Cyanidin 3-O-glucoside (C3G) | Intestinal Caco-2 cells (in vitro) | Reduced TNF-α levels and inhibited TNF-α-induced IL-6 expression. | nih.gov |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Modulation

The anti-inflammatory properties of cyanidin glycosides extend to the modulation of enzymes involved in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, potent inflammatory mediators.

Research has shown that C3G can downregulate the expression of COX-2, the inducible isoform of the enzyme that is often upregulated at sites of inflammation. nih.govnih.gov In a mouse model of colonic inflammation, C3G administration inhibited the increased protein expression of COX-2. nih.gov Similarly, in vitro studies using intestinal Caco-2 cells exposed to TNF-α demonstrated that C3G treatment led to the downregulation of COX-2. nih.gov The inhibition of COX-2 by cyanidin-based anthocyanins is considered a key mechanism for their anti-inflammatory effects. google.com While direct modulation of LOX by this compound is less documented, the broader class of benzopyrones, which includes anthocyanins, has been recognized for inhibiting both cyclooxygenase and lipoxygenase. google.com The arachidonic acid pathway, involving both COX-2 and 5-lipoxygenase, is crucial in processes like angiogenesis, and its modulation represents a significant therapeutic target. nih.gov

Cellular Senescence and Apoptosis Modulation in Disease Models (In Vitro)

This compound and its related compounds influence fundamental cellular processes such as apoptosis (programmed cell death) and cellular senescence, particularly in the context of cancer biology.

The modulation of the cell cycle is a key strategy for controlling cell proliferation. Studies on C3G have shown its ability to induce cell cycle arrest, thereby inhibiting the growth of cancer cells. For instance, in melanoma cell lines, C3G treatment resulted in cell cycle arrest at the G2/M phase. frontiersin.org This arrest was associated with changes in the expression of key cell cycle regulatory molecules, specifically targeting cyclin B1 (CCNB1). frontiersin.org Similarly, in human gastric cancer cells (MKN-45), C3G was found to arrest the cell cycle in the G2/M phase by downregulating the levels of cyclin B1 and CDK1/2 protein expression. mdpi.com This effect was linked to the AKT signaling pathway. mdpi.com However, in other cancer models, such as triple-negative breast cancer cells (MDA-MB-231), C3G induced apoptosis without significantly affecting cell-cycle progression, suggesting that its mechanisms can be cell-type specific. oncotarget.com

This compound and C3G are potent inducers of apoptosis in various cancer cell lines. researchgate.net The mechanisms often involve the modulation of key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

In human gastric cancer cells, phenolic extracts rich in this compound have been shown to induce apoptosis by altering the expression of apoptosis-related genes. nih.gov Studies on C3G have provided more detailed mechanistic insights. In breast cancer cells (MCF-7), C3G induced apoptosis by increasing the expression of pro-apoptotic proteins like Bax and p53, while decreasing the anti-apoptotic protein Bcl-2. archivesofmedicalscience.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of caspases. archivesofmedicalscience.com Indeed, the activation of caspase-3, a key executioner caspase, is a common finding in C3G-induced apoptosis. mdpi.comnih.govarchivesofmedicalscience.com Furthermore, in triple-negative breast cancer cells, C3G was found to induce cell death via the extrinsic apoptosis pathway, evidenced by the activation of caspase-8. oncotarget.com In some contexts, C3G can also protect normal cells from apoptosis; for example, it reduced caspase-3 activation in human lymphocytes subjected to oxidative stress. nih.gov

Table 2: Modulation of Apoptosis and Cell Cycle by Cyanidin Glycosides in Cancer Cells (In Vitro)

| Compound | Cell Line | Effect | Key Molecular Targets | Reference |

|---|---|---|---|---|

| Cyanidin 3-O-glucoside (C3G) | Melanoma (B16-F10) | G2/M Phase Arrest | Cyclin B1 | frontiersin.org |

| Cyanidin 3-O-glucoside (C3G) | Gastric Cancer (MKN-45) | G2/M Phase Arrest, Apoptosis | Cyclin B1, CDK1/2, Caspase-3 | mdpi.com |

| Cyanidin 3-O-glucoside (C3G) | Breast Cancer (MCF-7) | Apoptosis | ↑p53, ↑Bax, ↓Bcl-2, ↑Caspase-3 | archivesofmedicalscience.com |

| Cyanidin 3-O-glucoside (C3G) | Breast Cancer (MDA-MB-231) | Apoptosis (Extrinsic Pathway) | ↑Cleaved Caspase-8, ↑Cleaved Caspase-3 | oncotarget.com |

| This compound (extract) | Gastric Cancer (BGC-803) | Apoptosis | Modulation of apoptosis-related genes | nih.gov |

Cell Cycle Arrest Mechanisms

Modulation of Metabolic Pathways (In Vitro and Animal Models)

This compound demonstrates significant potential in modulating key metabolic pathways, particularly those related to glucose homeostasis and insulin (B600854) signaling.

Both in vitro and in vivo studies have highlighted the beneficial effects of cyanidin glycosides on glucose metabolism and insulin sensitivity. mdpi.com In diabetic animal models, dietary C3G was found to significantly reduce blood glucose concentrations and enhance insulin sensitivity. d-nb.info A key mechanism for this effect is the upregulation of the glucose transporter GLUT4 in white adipose tissue, which facilitates glucose uptake from the blood. d-nb.info

Table 3: Effects of Cyanidin Glycosides on Glucose Metabolism and Insulin Signaling

| Compound | Model System | Key Effects | Molecular Mechanisms | Reference |

|---|---|---|---|---|

| Cyanidin 3-O-glucoside (C3G) | Diabetic Mice (KK-Ay) | Reduced blood glucose, enhanced insulin sensitivity. | Upregulation of GLUT4 in adipose tissue. | d-nb.info |

| Cyanidin 3-O-glucoside (C3G) | Human Adipocytes (in vitro) | Increased glucose uptake, restored insulin sensitivity. | Restored Akt phosphorylation, reverted altered GLUT1/4 expression. | d-nb.info |

| Cyanidin 3-O-glucoside (C3G) | Human Adipocytes (in vitro) | Insulin-like activity, increased glucose uptake. | Upregulation of PPARγ activity, increased GLUT4 and adiponectin expression. | nih.gov |

| Cyanidin 3-O-glucoside (C3G) | Hepatocytes (in vitro), Mice | Suppressed hepatic gluconeogenesis. | Activation of AMPK. | mdpi.comnih.gov |

Lipid Metabolism and Adipogenesis

This compound (C3G), a prominent anthocyanin, has demonstrated significant effects on lipid metabolism and adipogenesis in various in vitro and preclinical studies. Its mechanisms of action primarily involve the modulation of key transcription factors and signaling pathways that regulate the differentiation of preadipocytes into mature adipocytes and the synthesis of lipids.

In 3T3-L1 preadipocytes, a widely used cell line for studying adipogenesis, C3G has been shown to inhibit adipocyte differentiation and lipid accumulation. scirp.orgfrontiersin.org Treatment with C3G during the early phase of differentiation markedly suppresses adipogenesis by reducing the accumulation of lipid droplets. unime.it This effect is attributed to the downregulation of critical adipogenic transcription factors, including peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α). scirp.orgfrontiersin.org These transcription factors are master regulators of adipogenesis, and their inhibition by C3G effectively halts the entire process.

Furthermore, C3G has been observed to decrease the gene expression of several target genes involved in lipogenesis, such as adipocyte protein 2 (aP2), lipoprotein lipase (B570770) (LPL), acetyl-CoA carboxylase (ACC), ATP-citrate lyase (ACLY), and fatty acid synthase (FAS). scirp.orgnih.gov By downregulating these genes, C3G effectively reduces the synthesis and storage of fats within adipocytes. Some studies suggest that the anti-obesity effect of Aronia melanocarpa (chokeberry) extract, which is rich in C3G, is proportional to its C3G content. scirp.org

Animal studies have corroborated these in vitro findings. In high-fat diet-induced obese C57BL/6 mice, administration of a C3G-enriched Aronia melanocarpa extract led to attenuated weight gain. nih.gov This was associated with a significant reduction in the mRNA expression of C/EBPα, PPARγ, and sterol regulatory element-binding protein-1c (SREBP-1c) in epididymal adipose tissue. nih.gov However, it is noteworthy that while C3G supplementation can reduce leptin concentrations, it may not normalize the decrease in adiponectin levels seen in high-fat diet-fed mice. nih.gov

The activation of AMP-activated protein kinase (AMPK) appears to be another crucial mechanism. Cyanidin-3-O-glucoside has been shown to activate the AMPK-dependent signaling pathway, leading to the phosphorylation of ACC, which in turn increases fatty acid oxidation. nih.gov Additionally, C3G treatment can upregulate the main regulators of energy metabolism, such as PPARs, without directly activating PPARγ in some contexts. mdpi.com It can also increase the secretion of adipocytokines like adiponectin and leptin in rat adipocytes. mdpi.com

Table 1: Effects of this compound on Lipid Metabolism and Adipogenesis

| Model System | Key Findings | Molecular Mechanisms |

|---|---|---|

| 3T3-L1 preadipocytes | Inhibition of adipocyte differentiation and lipid accumulation. scirp.orgfrontiersin.org | Downregulation of PPAR-γ and C/EBP-α. scirp.orgfrontiersin.org |

| 3T3-L1 adipocytes | Decreased gene expression of lipogenic enzymes. scirp.org | Downregulation of aP2, LPL, ACC, ACLY, and FAS. scirp.org |

| High-fat diet-induced obese mice | Attenuated weight gain. nih.gov | Reduced mRNA expression of C/EBPα, PPARγ, and SREBP-1c in adipose tissue. nih.gov |

| Human HepG2 cells | Increased fatty acid oxidation. nih.gov | Activation of AMPK-dependent signaling pathway. nih.gov |

| Rat adipocytes | Increased secretion of adiponectin and leptin. mdpi.com | Upregulation of PPARs. mdpi.com |

Neurobiological Mechanisms in In Vitro and Animal Models

This compound and its closely related glucoside form have demonstrated significant neuroprotective effects in a variety of in vitro and animal models. These effects are mediated through several interconnected mechanisms, including the attenuation of neuroinflammation, modulation of synaptic plasticity, and protection against oxidative stress-induced neuronal damage.

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. C3G has been shown to effectively suppress neuroinflammatory processes, primarily by inhibiting the activation of microglia, the resident immune cells of the central nervous system. nih.govmdpi.com

In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common in vitro model for neuroinflammation, pretreatment with C3G significantly suppresses microglial activation and the subsequent production of neurotoxic mediators. nih.govresearchgate.net This includes a reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.govmdpi.com The underlying mechanism for this anti-inflammatory action involves the suppression of the nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.com

Furthermore, in an in vitro model of Alzheimer's disease using Aβ42-induced HMC3 human microglial cells, C3G was found to attenuate the release of pro-inflammatory cytokines. nih.gov It also regulates microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, an effect mediated through peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov

Animal studies support these findings. In a mouse model of diabetic retinopathy, C3G alleviated inflammation and microglial activation. tandfonline.comtandfonline.com Similarly, in APPswe/PS1ΔE9 transgenic mice, a model for Alzheimer's disease, oral administration of C3G reduced the mRNA expression levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in the cortex and hippocampus. springermedizin.de

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Emerging evidence suggests that C3G can positively modulate synaptic plasticity.

In APPswe/PS1ΔE9 transgenic mice, C3G administration was shown to improve synaptic function and plasticity. nih.govnih.gov This was evidenced by the upregulation of synapse-associated proteins, including synaptophysin (SYP) and postsynaptic density protein-95 (PSD-95), in the cortical and hippocampal regions. nih.govnih.gov The expression of these proteins is often reduced in the brains of patients with Alzheimer's disease. nih.gov

Studies on anthocyanin-rich extracts further support the role of these compounds in enhancing synaptic plasticity. For instance, supplementation with a purple corn extract rich in C3G improved spatial memory and synaptic plasticity in an obese animal model, which was linked to increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus. ethnopharm.com BDNF is a crucial molecule involved in neuronal survival, synaptic plasticity, and memory formation. mdpi.com

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders. C3G exhibits potent antioxidant properties that protect neurons from oxidative damage.

In vitro studies using various neuronal cell lines have demonstrated the protective effects of C3G. For example, in human neuroblastoma SH-SY5Y cells, C3G protects against toxicity induced by oxidizing agents. scirp.org It has also been shown to protect HT22 mouse hippocampal neuronal cells from glutamate-induced oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting intracellular ROS generation. nih.govnih.gov This neuroprotective effect is mediated, at least in part, by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. scirp.orgnih.govnih.gov C3G can induce the expression of Nrf2 and its downstream antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. scirp.orgscirp.org

Furthermore, C3G has been found to activate the Sirtuin 1 (Sirt1)/Nrf2 pathway, which contributes to its ability to decrease oxidative stress. scirp.orgscirp.org In SH-SY5Y cells, C3G increased the expression and activity of Sirt1, which can in turn activate Nrf2. scirp.orgscirp.org

In animal models, C3G has been shown to enhance the antioxidant capacity in the brains of β-amyloid transgenic Caenorhabditis elegans. nih.gov In APPswe/PS1ΔE9 mice, C3G treatment upregulated the levels of the antioxidant enzymes glutathione peroxidase (GSH-Px) and catalase (CAT). springermedizin.de

Table 2: Neurobiological Mechanisms of this compound

| Mechanism | Model System | Key Findings |

|---|---|---|

| Neuroinflammation Attenuation | BV2 microglial cells | Suppressed activation and production of NO, PGE2, IL-1β, TNF-α, IL-6 via inhibition of NF-κB and p38 MAPK pathways. nih.govmdpi.com |

| HMC3 human microglial cells | Attenuated Aβ42-induced pro-inflammatory cytokine release; promoted M2 polarization via PPARγ. nih.gov | |

| Diabetic retinopathy mouse model | Alleviated inflammation and microglial activation. tandfonline.comtandfonline.com | |

| APPswe/PS1ΔE9 mice | Reduced mRNA expression of IL-1β, TNF-α, and IL-6 in cortex and hippocampus. springermedizin.de | |

| Synaptic Plasticity Modulation | APPswe/PS1ΔE9 mice | Upregulated expression of synaptophysin and PSD-95. nih.govnih.gov |

| Obese animal model | Improved spatial memory and synaptic plasticity; increased hippocampal BDNF. ethnopharm.com | |

| Protection against Oxidative Stress | SH-SY5Y cells | Protected against toxicity from oxidizing agents; activated Sirt1/Nrf2 pathway. scirp.orgscirp.org |

| HT22 hippocampal cells | Protected against glutamate-induced oxidative stress; activated Nrf2-ARE pathway. nih.govnih.gov | |

| C. elegans (transgenic) | Enhanced antioxidant capacity. nih.gov | |

| APPswe/PS1ΔE9 mice | Upregulated GSH-Px and CAT levels. springermedizin.de |

Synaptic Plasticity Modulation

Endothelial Cell Function and Angiogenesis Regulation (In Vitro)

This compound and its glucoside counterpart have been shown to exert protective effects on endothelial cells and regulate angiogenesis in various in vitro models. These actions are primarily mediated through the modulation of inflammatory pathways, apoptosis, and key signaling molecules involved in vascular function.

In human umbilical vein endothelial cells (HUVECs), C3G has demonstrated a protective role against dysfunction induced by inflammatory stimuli like tumor necrosis factor-α (TNF-α). It can inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes. acs.org This leads to a reduction in the expression of adhesion molecules on the endothelial surface, thereby decreasing the adhesion of leukocytes to the endothelium, a critical step in the development of atherosclerosis. acs.orgnih.gov Furthermore, C3G has been shown to suppress apoptosis and inflammation in HUVECs, an effect associated with the downregulation of miR-204-5p and the upregulation of SIRT1. researchgate.net

Regarding angiogenesis, the formation of new blood vessels, the effects of C3G appear to be context-dependent. In models relevant to diabetic retinopathy, C3G has been found to suppress the migration, invasion, and angiogenesis of human retinal endothelial cells (HRECs). tandfonline.comtandfonline.com Similarly, in the context of breast cancer, C3G has been shown to attenuate angiogenesis by inhibiting the expression and secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic cytokine. researchgate.net This inhibitory effect is mediated through the downregulation of the STAT3 signaling pathway. researchgate.net

Conversely, there is also evidence suggesting that C3G can promote the selective release of angiogenic factors from activated platelets, which may have implications for processes like wound healing. tandfonline.com

Chronic intake of chokeberry juice, which is rich in C3G, has been linked to improved vascular function, potentially by increasing the release of nitric oxide (NO) from endothelial cells. mdpi.com

Table 3: Effects of this compound on Endothelial Cell Function and Angiogenesis

| Cell Type | Condition | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| HUVECs | TNF-α-induced dysfunction | Protected against NF-κB activation, reduced adhesion molecule expression, and decreased leukocyte adhesion. acs.org | Inhibition of NF-κB signaling. acs.org |

| HUVECs | Induced injury | Suppressed apoptosis and inflammation. researchgate.net | Downregulation of miR-204-5p and upregulation of SIRT1. researchgate.net |

| HRECs | Diabetic retinopathy model | Suppressed migration, invasion, and angiogenesis. tandfonline.comtandfonline.com | Not fully elucidated. |

| Breast cancer cells | - | Attenuated angiogenesis. researchgate.net | Inhibition of STAT3/VEGF pathway. researchgate.net |

| Endothelial cells | - | Increased NO release (inferred from in vivo studies with chokeberry juice). mdpi.com | Not fully elucidated. |

Interactions with Macromolecules and Receptors

The biological activities of this compound are also a consequence of its direct interactions with various macromolecules and cellular receptors. These interactions can modulate enzyme activity, protein function, and signaling pathways.

Molecular docking studies have provided significant insights into these interactions. For instance, C3G has been shown to bind to the ligand-binding domain of estrogen receptor alpha 36 (ERα36), which is co-expressed with the epidermal growth factor receptor (EGFR) in certain types of triple-negative breast cancer. oncotarget.com This binding inhibits the downstream EGFR/AKT signaling pathway. oncotarget.com

C3G can also interact with transport proteins. It has been identified as a potent inhibitor of the human concentrative nucleoside transporter 2 (CNT2), with an IC50 value of 9.40 μM. nih.gov Docking analysis revealed that residues such as M314, T315, T347, N422, F536, and S541 contribute to a strong binding affinity with C3G. nih.gov

In the context of its antioxidant effects, the binding of C3G to human cannabinoid receptors has been investigated. nih.gov Furthermore, C3G has been shown to interact with proteins in a way that can alter their structure and function. For example, it can cause an inclination of erythrocytes to form echinocytes, suggesting an interaction with the cell membrane. nih.gov

Spectroscopic and molecular docking studies have also elucidated the interaction of C3G with various proteins, including whey protein (β-lactoglobulin) and ovalbumin. tandfonline.comnih.govtandfonline.com The binding of C3G to β-lactoglobulin is primarily driven by hydrophobic interactions and leads to changes in the secondary structure of the protein, with an increase in β-sheets and a decrease in α-helices. nih.gov Similarly, the interaction with ovalbumin involves hydrogen bonds and van der Waals forces, and this binding can inhibit the subsequent digestion of the protein by pancreatin. tandfonline.comtandfonline.com Molecular docking has also revealed that C3G can bind to key residues in black bean globulins (7S and 11S), primarily through hydrogen bonding and van der Waals forces. sciopen.com

In silico studies have also explored the potential of C3G to act as an inhibitor of the tropomyosin kinase receptor-B (TrkB), with a predicted binding energy of -281.65 kcal/mol, suggesting a potential role in cancer therapy. researchgate.net Additionally, molecular docking has shown that C3G can bind within the hydrophobic cavity of protein kinase B (Akt) through hydrogen bonds and hydrophobic interactions, potentially modulating its activity in brain energy metabolism. nakagaki.co.jp

Table 4: Interactions of this compound with Macromolecules and Receptors

| Macromolecule/Receptor | Interaction Type | Key Findings | Technique(s) Used |

|---|---|---|---|

| Estrogen Receptor Alpha 36 (ERα36) | Direct binding | Inhibits downstream EGFR/AKT signaling. oncotarget.com | Molecular docking, in vitro assays |

| Concentrative Nucleoside Transporter 2 (CNT2) | Inhibition | Potent inhibitor with an IC50 of 9.40 μM. nih.gov | In vitro activity assay, molecular docking |

| Human Cannabinoid Receptors | Binding | Investigated for its role in antioxidative effects. nih.gov | Binding assays |

| β-Lactoglobulin (Whey Protein) | Non-covalent binding | Driven by hydrophobic interactions; alters protein secondary structure. nih.gov | Spectrofluorimetry, circular dichroism, molecular docking |

| Ovalbumin | Non-covalent binding | Involves hydrogen bonds and van der Waals forces; inhibits pancreatic digestion. tandfonline.comtandfonline.com | Multi-spectroscopy, molecular docking, in vitro digestion |

| Black Bean Globulins (7S and 11S) | Non-covalent binding | Driven by hydrogen bonding and van der Waals forces. sciopen.com | Spectroscopic analysis, molecular docking |

| Tropomyosin Kinase Receptor-B (TrkB) | Binding (predicted) | Potential inhibitor with a binding energy of -281.65 kcal/mol. researchgate.net | In silico molecular docking |

| Protein Kinase B (Akt) | Binding (predicted) | Binds within the hydrophobic cavity via hydrogen bonds and hydrophobic interactions. nakagaki.co.jp | Molecular docking |

Enzyme Binding and Inhibition Kinetics (e.g., α-glucosidase, AChE)

This compound, also known as ideain, demonstrates specific interactions with various enzymes, leading to the modulation of their activity. The nature of this inhibition, including its kinetics and potency, has been a subject of targeted research.